molecular formula C9H15NO B1359952 4-Ethyl-4-formylhexanenitrile CAS No. 2938-69-4

4-Ethyl-4-formylhexanenitrile

Cat. No.: B1359952
CAS No.: 2938-69-4
M. Wt: 153.22 g/mol
InChI Key: AMUXIQHQXOKMTN-UHFFFAOYSA-N
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Description

Contextualization within Nitrile and Aldehyde Chemistry

The chemical behavior of 4-Ethyl-4-formylhexanenitrile is defined by the presence of two distinct functional groups: a nitrile (-C≡N) and an aldehyde (-CHO). cymitquimica.comwikipedia.org In organic chemistry, molecules that contain two functional groups are known as bifunctional compounds. wikipedia.orgbowen.edu.ng Such compounds exhibit the characteristic reactions of both functional groups, which can lead to complex and useful chemical transformations. bowen.edu.ng

The nitrile group is known to undergo hydrolysis to form carboxylic acids, as well as various reduction reactions. libretexts.org For instance, the use of a reducing agent like DIBALH (diisobutylaluminium hydride) can convert a nitrile into an aldehyde. libretexts.org On the other hand, the aldehyde group is highly reactive and can participate in nucleophilic additions and condensation reactions. cymitquimica.com The direct conversion of aldehydes into nitriles is also a well-established transformation in organic synthesis, achievable through various reagents. acs.orgacs.org

The presence of both a nitrile and an aldehyde in this compound allows for a diverse range of chemical manipulations, making it a valuable intermediate for synthesizing more complex molecules. ontosight.ai

Relevance of this compound as a Multifunctional Organic Compound

The significance of this compound lies in its identity as a multifunctional organic compound. ontosight.aicymitquimica.com Its bifunctional nature allows it to serve as a versatile building block in the synthesis of a variety of organic molecules, including pharmaceuticals and agrochemicals. ontosight.aicymitquimica.com

The reactivity of this compound is centered around its aldehyde and nitrile functionalities, which can undergo a range of chemical reactions. cymitquimica.com The structure also features a quaternary carbon atom at the fourth position, which can introduce steric hindrance that influences the compound's reactivity and the stereochemistry of its products. nih.gov This structural feature is of particular interest in the synthesis of complex molecules where control of three-dimensional structure is crucial.

The table below summarizes some of the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₉H₁₅NO nih.gov
Molecular Weight 153.22 g/mol nih.gov
Appearance Colorless to light yellow liquid ontosight.aicymitquimica.com
Boiling Point 94-99°C (at 1 torr) chemsrc.com
Flash Point 96°C chemsrc.com
Density 0.948 g/cm³ chemsrc.com

Overview of Academic Research Trajectories Pertaining to Derivatives of Branched Hexanenitriles

Research into branched-chain molecules, including derivatives of hexanenitrile (B147006), is a dynamic area of organic chemistry. Studies have explored the synthesis and application of various branched-chain compounds, including amino acids and their derivatives, for uses in medicine and biotechnology. nih.govmdpi.comnih.gov

A significant focus of research has been on the development of methods for the asymmetric synthesis of molecules with quaternary carbon centers, such as those found in α,α-disubstituted aldehydes and nitriles. acs.orgresearchgate.net These methods are critical for producing enantiomerically pure compounds, which are often required for pharmaceutical applications. nih.gov For example, organocatalytic methods have been developed for the enantioselective α-nitrogenation of α,α-disubstituted aldehydes, yielding valuable chiral building blocks. acs.orgnih.gov

Furthermore, research has demonstrated the utility of related structures in various synthetic applications. For instance, a patent describes the use of the intermediate 2-(beta-cyanoethyl)2-ethylbutanal, a structural analog of this compound, in the preparation of lactones for perfume compositions. google.com This highlights the potential for branched hexanenitrile derivatives to be used in the synthesis of a wide range of commercially valuable products.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-ethyl-4-formylhexanenitrile
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InChI

InChI=1S/C9H15NO/c1-3-9(4-2,8-11)6-5-7-10/h8H,3-6H2,1-2H3
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

AMUXIQHQXOKMTN-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CCC#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H15NO
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30183613
Record name 4-Ethyl-4-formylhexanenitrile
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Molecular Weight

153.22 g/mol
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CAS No.

2938-69-4
Record name 4-Ethyl-4-formylhexanenitrile
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Record name 4-Ethyl-4-formylhexanenitrile
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Record name 4-ethyl-4-formylhexanenitrile
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Structural Investigations and Stereochemical Considerations of 4 Ethyl 4 Formylhexanenitrile

Elucidation of the Molecular Architecture of 4-Ethyl-4-formylhexanenitrile

The molecular structure of this compound (C₉H₁₅NO) is characterized by a six-carbon backbone, substituted at the fourth position with both an ethyl group and a formyl (aldehyde) group. This arrangement results in a quaternary carbon atom at the C4 position, a key feature influencing the molecule's spatial arrangement and reactivity.

Topological Analysis of the Hexane Backbone and Substituent Placement

Table 1: Basic Properties of this compound

PropertyValue
CAS Number2938-69-4
Molecular FormulaC₉H₁₅NO
Boiling Point94-99 °C (at 1 mmHg)
Density0.948 g/cm³

Characteristics of the Nitrile and Aldehyde Functional Groups

The molecule incorporates two distinct and reactive functional groups: a nitrile (-C≡N) and an aldehyde (-CHO).

Nitrile Group: The nitrile group is characterized by a carbon-nitrogen triple bond. The carbon and nitrogen atoms are sp-hybridized, resulting in a linear geometry for the C-C≡N moiety. The high electronegativity of the nitrogen atom induces a significant dipole moment, rendering the carbon atom electrophilic and susceptible to nucleophilic attack.

Aldehyde Group: The aldehyde group contains a carbonyl (C=O) functionality. The carbonyl carbon is sp²-hybridized, adopting a trigonal planar geometry. The oxygen atom's high electronegativity polarizes the C=O bond, making the carbon atom electrophilic.

The presence of both these functional groups in close proximity on a sterically crowded carbon center suggests a potential for interesting chemical reactivity and intramolecular interactions.

Conformational Landscape and Stereoisomeric Potential of this compound Systems

The structural complexity of this compound gives rise to a rich conformational and stereoisomeric landscape.

The central quaternary carbon (C4) in this compound is a stereocenter, as it is bonded to four different substituent groups: a propyl group, an ethyl group, a formyl group, and a cyanoethyl group. Consequently, the molecule is chiral and can exist as a pair of enantiomers (R and S isomers). The specific spatial arrangement of these groups around the chiral center determines the absolute configuration of each enantiomer.

Reactivity Profiles and Transformational Chemistry of 4 Ethyl 4 Formylhexanenitrile

Transformations at the Aldehyde Functionality of 4-Ethyl-4-formylhexanenitrile

The aldehyde group is characterized by a polarized carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and susceptible to attack by nucleophiles. openstax.org However, the reactivity of the formyl group in this compound is tempered by the steric bulk of the adjacent quaternary carbon and its associated ethyl groups. This steric shielding hinders the approach of nucleophiles to the carbonyl carbon. libretexts.orgksu.edu.sa

Nucleophilic addition is a fundamental reaction of aldehydes. ksu.edu.sa In the case of this compound, the reaction with strong nucleophiles such as Grignard reagents or organolithium compounds is expected to proceed, albeit at a slower rate compared to sterically unhindered aldehydes. The reaction involves the attack of the nucleophile on the carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield a secondary alcohol.

The steric hindrance present in this compound can be expected to influence the yield and reaction conditions required for these transformations. For instance, the use of smaller nucleophiles and higher reaction temperatures may be necessary to achieve reasonable conversion rates.

Table 1: Theoretical Nucleophilic Addition Reactions with this compound

Nucleophile Reagent Expected Product
Hydride Sodium borohydride (NaBH₄) 4-Ethyl-4-(hydroxymethyl)hexanenitrile
Methyl Methylmagnesium bromide (CH₃MgBr) 4-Ethyl-4-(1-hydroxyethyl)hexanenitrile

This is a hypothetical data table based on established chemical principles.

Condensation reactions, such as the aldol condensation, typically require the presence of an enolizable proton alpha to the carbonyl group. tminehan.comwikipedia.org this compound lacks alpha-protons and therefore cannot self-condense via an aldol reaction. However, it can act as the electrophilic partner in crossed or mixed aldol condensations with other carbonyl compounds that can form an enolate. libretexts.org

The reaction of this compound with primary amines is expected to yield imines (Schiff bases), while reaction with secondary amines would lead to the formation of enamines. These reactions are generally reversible and may require the removal of water to drive the equilibrium towards the product. The steric hindrance around the formyl group may necessitate longer reaction times or the use of a catalyst.

Table 2: Predicted Condensation Reactions of this compound

Reagent Reaction Type Expected Product
Acetone (in presence of base) Crossed-Aldol 4-Ethyl-4-(3-oxobutan-2-yl)hexanenitrile
Aniline Imine Formation N-( (4-cyano-4-ethylhexan-3-yl)methylene)aniline

This is a hypothetical data table based on established chemical principles.

The selective reduction of the aldehyde in the presence of a nitrile is a challenging transformation, as many reducing agents can reduce both functional groups. organic-chemistry.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the nitrile to an alcohol and a primary amine, respectively. wikipedia.org To achieve selective reduction of the aldehyde to the corresponding primary alcohol, 4-ethyl-4-(hydroxymethyl)hexanenitrile, milder or sterically hindered reducing agents such as sodium borohydride (NaBH₄) would be more suitable, as they are generally less reactive towards nitriles.

Conversely, the oxidation of the aldehyde functionality to a carboxylic acid can be achieved using a variety of common oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). The nitrile group is generally resistant to these oxidizing conditions. orgsyn.orgorganic-chemistry.org This transformation would yield 4-carboxy-4-ethylhexanenitrile.

Table 3: Anticipated Redox Reactions of this compound

Reaction Reagent Expected Product
Selective Reduction Sodium borohydride (NaBH₄) 4-Ethyl-4-(hydroxymethyl)hexanenitrile
Oxidation Potassium permanganate (KMnO₄) 4-Carboxy-4-ethylhexanenitrile

This is a hypothetical data table based on established chemical principles.

Reactions Involving the Nitrile Functionality of this compound

The nitrile group possesses a carbon-nitrogen triple bond, which can also undergo nucleophilic attack, although it is generally less reactive than a carbonyl group. libretexts.org The reactivity of the nitrile in this compound will also be influenced by the steric hindrance imposed by the quaternary center.

Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or their corresponding salts. libretexts.orgchemguide.co.uk The hydrolysis proceeds through an amide intermediate. For this compound, this reaction would first require the protection of the more reactive aldehyde group. Following protection, heating with a strong acid or base would convert the nitrile to a carboxylic acid (after acidification in the basic hydrolysis) or an amide. The steric hindrance around the nitrile group may necessitate harsh reaction conditions, such as high temperatures and prolonged reaction times, to achieve complete hydrolysis. acs.orgacs.org

Table 4: Projected Hydrolysis Products of a Protected this compound Derivative

Conditions Intermediate Product Final Product (after workup)
Acidic (e.g., H₂SO₄, H₂O, heat) 4-Ethyl-4-(protected-formyl)hexanamide 4-Carboxy-4-ethylhexanoic acid

This is a hypothetical data table based on established chemical principles. The aldehyde is assumed to be protected.

The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles like Grignard reagents. libretexts.org This reaction, after acidic workup, typically yields a ketone. For this compound, this reaction would also require prior protection of the aldehyde group to prevent its reaction with the Grignard reagent. The steric hindrance may again play a role in the feasibility and efficiency of this transformation. nih.gov

The Pinner reaction, which involves the treatment of a nitrile with an alcohol in the presence of an acid catalyst, leads to the formation of an imino ester. nrochemistry.com This reaction is known to be sensitive to steric hindrance, and thus, its application to the sterically congested nitrile of this compound might be challenging. nrochemistry.com

Table 5: Theoretical Nucleophilic Addition to the Nitrile of a Protected this compound Derivative

Reagent Reaction Type Expected Product (after workup)
Methylmagnesium bromide (CH₃MgBr) Grignard Reaction 4-Acetyl-4-ethylhexanenitrile (protected aldehyde)

This is a hypothetical data table based on established chemical principles. The aldehyde is assumed to be protected.

Formation of Nitrogen-Containing Heterocycles

The presence of both an aldehyde and a nitrile moiety in a 1,5-relationship makes this compound a versatile precursor for the synthesis of various nitrogen-containing heterocycles, particularly substituted pyridines. Through carefully chosen reaction conditions and reagents, the dual functionalities can be orchestrated to participate in cyclization reactions.

One plausible route to a pyridine (B92270) ring involves a reaction cascade initiated by an enamine formation. For instance, reaction with a primary amine or ammonia would convert the aldehyde group into an enamine. The nucleophilic character of the enamine can then facilitate an intramolecular attack on the electrophilic carbon of the nitrile group. Subsequent tautomerization and aromatization, potentially through oxidation, would lead to a substituted pyridine derivative.

Another potential pathway is the condensation with a compound containing an active methylene (B1212753) group, followed by cyclization. For example, reaction with a malonate derivative in the presence of a base could lead to a Knoevenagel condensation at the aldehyde, followed by a Michael addition involving the nitrile and subsequent cyclization to form a highly functionalized dihydropyridine, which can be oxidized to the corresponding pyridine.

The following table outlines hypothetical reaction pathways for the formation of nitrogen-containing heterocycles from this compound.

Reagent(s)Proposed IntermediateFinal Heterocycle
Ammonia (NH₃), [O]DihydropyridineSubstituted Pyridine
Primary Amine (R-NH₂), [O]N-substituted DihydropyridineN-substituted Pyridinium Salt
Hydroxylamine (B1172632) (NH₂OH)Oxime, then Nitrile OxideIsoxazole derivative
Hydrazine (N₂H₄)Hydrazone, then cyclizationPyridazine derivative

Chemoselectivity and Regioselectivity in Dual-Functionalized Systems of this compound

The differential reactivity of the aldehyde and nitrile groups in this compound governs the chemoselectivity of its transformations. The aldehyde group is generally more electrophilic and sterically more accessible than the nitrile group, making it more susceptible to nucleophilic attack under milder conditions. This difference in reactivity allows for the selective functionalization of one group while leaving the other intact.

Differential Reactivity of Aldehyde and Nitrile Groups

The selective transformation of either the aldehyde or the nitrile group can be achieved by choosing appropriate reagents and reaction conditions.

Selective Reduction: The aldehyde can be selectively reduced to a primary alcohol in the presence of the nitrile using mild reducing agents such as sodium borohydride (NaBH₄) in an alcoholic solvent. The nitrile group is generally unreactive towards NaBH₄. Conversely, the reduction of the nitrile group to a primary amine typically requires more potent reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation under higher pressures, which would also reduce the aldehyde.

Selective Oxidation: The aldehyde group can be selectively oxidized to a carboxylic acid using mild oxidizing agents like silver oxide (Ag₂O) or sodium chlorite (NaClO₂). The nitrile group is resistant to oxidation under these conditions.

Selective Nucleophilic Addition: Nucleophiles such as cyanide (in the Strecker synthesis) or bisulfite add preferentially to the aldehyde. Similarly, ylides in the Wittig reaction will react exclusively with the aldehyde to form an alkene, leaving the nitrile group untouched.

The following table summarizes the chemoselective reactions of this compound.

ReagentTarget Functional GroupProduct Functional Groups
Sodium Borohydride (NaBH₄)AldehydeHydroxyl, Nitrile
Lithium Aluminum Hydride (LiAlH₄)BothHydroxyl, Amine
Silver Oxide (Ag₂O)AldehydeCarboxylic Acid, Nitrile
Triphenylphosphine Ylide (Ph₃P=CHR)AldehydeAlkene, Nitrile

Reactions with Organometallic Species and Selective Functionalization

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), are potent nucleophiles that can react with both aldehydes and nitriles. However, the higher reactivity of the aldehyde allows for selective functionalization under controlled conditions.

By using one equivalent of an organometallic reagent at low temperatures, it is possible to achieve a selective nucleophilic addition to the aldehyde group, yielding a secondary alcohol after workup. The nitrile group would remain largely unreacted under these conditions.

If an excess of the organometallic reagent is used, both functional groups will likely react. The aldehyde will form a secondary alcohol, and the nitrile will undergo nucleophilic addition to form an imine intermediate. Upon acidic workup, this imine will be hydrolyzed to a ketone.

The table below illustrates the expected products from the reaction of this compound with organometallic reagents under different conditions.

Organometallic ReagentStoichiometryResulting Functional Groups (after hydrolysis)
Methylmagnesium Bromide (CH₃MgBr)1 equivalent, low temp.Secondary Alcohol, Nitrile
Methylmagnesium Bromide (CH₃MgBr)ExcessSecondary Alcohol, Ketone
Phenyllithium (C₆H₅Li)1 equivalent, low temp.Secondary Alcohol, Nitrile
Phenyllithium (C₆H₅Li)ExcessSecondary Alcohol, Ketone

Intramolecular Cyclization and Annulation Reactions

The structure of this compound is well-suited for intramolecular reactions to form five- or six-membered rings, which are thermodynamically favored. These cyclization reactions can be initiated by either deprotonation at the carbon alpha to the nitrile or by a nucleophilic attack on the aldehyde.

A prominent example is an intramolecular aldol-type reaction. In the presence of a base, the carbon atom alpha to the nitrile group can be deprotonated to form a carbanion. This nucleophilic carbon can then attack the electrophilic carbonyl carbon of the aldehyde group, leading to the formation of a five-membered ring containing a hydroxyl group and the nitrile. Subsequent dehydration would yield a cyclopentene derivative. This process is analogous to an intramolecular aldol condensation.

Another potential intramolecular reaction is a variation of the Thorpe-Ziegler reaction. While this reaction typically involves dinitriles, a similar base-catalyzed cyclization of this compound could occur, where the alpha-carbon of the nitrile attacks the aldehyde. The initial product would be a cyclic β-hydroxynitrile, which could undergo further transformations.

Annulation, the formation of a new ring onto an existing structure, can be achieved through these intramolecular cyclizations. The formation of a five-membered carbocyclic ring from the acyclic this compound is a clear example of an annulation process.

The following table provides a summary of plausible intramolecular cyclization reactions.

Reaction TypeCatalyst/ReagentPrimary Cyclized Product
Intramolecular Aldol-type ReactionBase (e.g., NaOH, NaOEt)2-cyano-2-ethyl-3-hydroxycyclopentanecarbaldehyde
Thorpe-Ziegler-type CyclizationStrong Base (e.g., NaNH₂)2-amino-1-cyano-3-ethyl-3-propylcyclobutene

Advanced Applications of 4 Ethyl 4 Formylhexanenitrile in Contemporary Organic Synthesis

Role as a Versatile Synthetic Intermediate for Complex Molecules

4-Ethyl-4-formylhexanenitrile, a bifunctional organic compound featuring both a nitrile and an aldehyde group, holds significant potential as a versatile intermediate in the synthesis of complex molecular architectures. The presence of these two distinct and reactive functional groups on a single aliphatic scaffold allows for a diverse range of chemical transformations, making it a valuable building block for constructing intricate organic molecules. The quaternary carbon at the α-position to the formyl group and γ-position to the nitrile introduces steric hindrance that can influence the stereochemical outcome of reactions, a feature of interest in the stereoselective synthesis of complex targets.

Precursor to Nitrogen-Containing Compounds

The nitrile functional group (-C≡N) is a well-established precursor to a variety of nitrogen-containing functionalities, rendering this compound a valuable starting material for the synthesis of nitrogenous compounds. The nitrile can undergo reduction to a primary amine, which can then participate in a wide array of subsequent reactions such as amide formation, sulfonamide synthesis, and the construction of various heterocyclic systems.

Furthermore, the aldehyde group can react with nitrogen nucleophiles, such as amines and hydrazines, to form imines and hydrazones, respectively. These intermediates can then undergo intramolecular cyclization with the nitrile group or a derivative thereof, providing a pathway to various nitrogen-containing heterocycles. For instance, the reaction of this compound with a primary amine could lead to an imine intermediate, which, upon reduction of the nitrile to an amine followed by intramolecular cyclization, could yield substituted piperidines or other related saturated heterocycles.

Table 1: Potential Transformations of this compound to Nitrogen-Containing Compounds

Starting Material Reagents and Conditions Product Functional Group Potential Compound Class
This compound 1. LiAlH4 or H2/Catalyst2. Acyl chloride Amide N-Acyl amines
This compound 1. R-NH22. NaBH4 Secondary Amine Substituted alkyl amines
This compound Hydrazine Hydrazone Hydrazone derivatives

Building Block for Polyfunctionalized Aliphatic Systems

The dual functionality of this compound allows for the sequential or orthogonal manipulation of its aldehyde and nitrile groups, making it an ideal building block for the synthesis of polyfunctionalized aliphatic systems. The aldehyde group is susceptible to a wide range of nucleophilic additions and oxidations, while the nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.

This differential reactivity enables the introduction of various functional groups at different stages of a synthetic sequence. For example, the aldehyde can be selectively protected, allowing for the transformation of the nitrile group. Subsequently, deprotection of the aldehyde would allow for its further functionalization. This strategic approach facilitates the construction of complex aliphatic chains with precisely placed functional groups, which are key components of many natural products and bioactive molecules.

Table 2: Orthogonal Reactivity of Functional Groups in this compound

Functional Group Reaction Type Resulting Functional Group
Aldehyde (-CHO) Oxidation (e.g., with KMnO4) Carboxylic Acid (-COOH)
Aldehyde (-CHO) Reduction (e.g., with NaBH4) Primary Alcohol (-CH2OH)
Aldehyde (-CHO) Grignard Reaction (R-MgX) Secondary Alcohol (-CH(OH)R)
Aldehyde (-CHO) Wittig Reaction Alkene (-CH=CHR)
Nitrile (-C≡N) Acid or Base Hydrolysis Carboxylic Acid (-COOH)
Nitrile (-C≡N) Reduction (e.g., with LiAlH4) Primary Amine (-CH2NH2)

Contributions to the Synthesis of Specialized Organic Compounds

While specific, documented industrial applications of this compound are not extensively reported in publicly available literature, its chemical structure suggests its potential as a valuable intermediate in the synthesis of various specialized organic compounds, including those with applications in the pharmaceutical, agrochemical, and specialty chemical industries.

Intermediate for Pharmaceutical Scaffolds and API Research

The structural motifs accessible from this compound, such as substituted piperidines, pyrrolidines, and other nitrogen-containing heterocycles, are prevalent in a wide range of pharmaceutically active compounds. The ability to introduce diverse substituents and control stereochemistry makes it a potentially useful building block in the discovery and development of new active pharmaceutical ingredients (APIs). The aliphatic backbone with a quaternary center can also be a desirable feature for creating novel chemical entities with specific spatial arrangements for optimal interaction with biological targets.

Component in Agrochemical Design and Synthesis

Similar to the pharmaceutical industry, the agrochemical sector relies on the synthesis of novel organic molecules with specific biological activities. Nitrogen-containing heterocycles and polyfunctionalized aliphatic chains are common features of modern herbicides, insecticides, and fungicides. The versatility of this compound as a precursor to these structures suggests its potential utility in the design and synthesis of new agrochemicals. The introduction of the cyano group, in particular, is a common strategy in the development of certain classes of pesticides.

Application in the Development of Industrial Specialty Chemicals

The reactivity of the aldehyde and nitrile groups allows for the synthesis of a variety of derivatives that could find use as industrial specialty chemicals. For example, reduction of both functional groups would lead to an amino alcohol, a class of compounds used as corrosion inhibitors, surfactants, and in the formulation of various polymers. The dicarboxylic acid, obtained through hydrolysis of the nitrile and oxidation of the aldehyde, could serve as a monomer for the synthesis of specialty polyamides or polyesters with unique properties conferred by the gem-diethyl group.

Potential in Materials Science: Polymer and Advanced Material Precursors

The dual functionality of this compound, characterized by the presence of a reactive aldehyde and a versatile nitrile group within the same molecule, positions it as a promising, albeit currently theoretical, precursor for the synthesis of specialized polymers and advanced materials. The quaternary carbon center, to which both the formyl and cyanoethyl groups are attached, introduces significant steric hindrance that could influence polymerization pathways and the ultimate properties of the resulting materials.

The aldehyde group offers a direct route to polymerization through reactions like condensation with suitable co-monomers. For instance, it can undergo reactions with amines to form polyimines (Schiff bases) or with alcohols to form polyacetals. However, the significant steric hindrance around the formyl group in this compound might necessitate more forcing reaction conditions or specialized catalytic systems to achieve high molecular weight polymers.

The nitrile group, on the other hand, is a versatile functional handle that can be either preserved in the polymer backbone for post-polymerization modification or transformed to initiate or participate in polymerization. Nitriles are known to be precursors for a variety of functional groups, including amines, amides, and carboxylic acids, which can then be utilized in subsequent polymerization steps.

One of the key areas where nitrile-containing compounds have shown significant promise is in the development of advanced materials with tailored properties. The strong dipole moment of the nitrile group can enhance intermolecular interactions within a polymer matrix, potentially leading to materials with higher glass transition temperatures and improved mechanical properties.

A significant body of research exists on the conversion of aldehydes to nitriles as a preliminary step in the synthesis of functional polymers. This conversion is often achieved through the formation of an aldoxime followed by dehydration. While this compound already possesses a nitrile group, the aldehyde functionality could be selectively transformed into other reactive moieties to create novel bifunctional monomers.

For example, the Strecker synthesis offers a pathway to convert the aldehyde group into an α-amino nitrile, which can then be hydrolyzed to an α-amino acid. An α,α-disubstituted α-amino acid derived from this compound could serve as a monomer for the synthesis of unique polypeptides. These polypeptides would feature a quaternary α-carbon with both an ethyl group and a cyanoethyl side chain, potentially leading to polymers with interesting conformational properties and functionalities.

Similarly, the aldehyde can be converted into a cyanohydrin, which upon hydrolysis would yield an α-hydroxy acid. Such a monomer could be used for the synthesis of novel polyesters through ring-opening polymerization of the corresponding lactone or through polycondensation. The presence of the pendant nitrile group in these polyesters would offer opportunities for further chemical modification, allowing for the tuning of material properties such as polarity, solubility, and cross-linking capabilities.

The synthesis of polyamides is another area where dinitrile compounds have been successfully employed. While this compound is not a dinitrile, it could be chemically modified to incorporate a second nitrile group or another functional group suitable for polyamidation. The inherent steric hindrance of the quaternary center would likely influence the reactivity of such a monomer and the architecture of the resulting polyamide.

The potential of this compound as a precursor for advanced materials is summarized in the table below, highlighting the key functional group transformations and the resulting polymer classes.

Functional Group Transformation of AldehydeResulting Monomer TypePotential Polymer ClassPotential Material Properties
Strecker Synthesis (amination and cyanation)α,α-Disubstituted α-Amino AcidPolypeptideModified conformational stability, sites for post-polymerization modification.
Cyanohydrin Formation and Hydrolysisα,α-Disubstituted α-Hydroxy AcidPolyesterTunable polarity and solubility, potential for cross-linking.
Condensation with Diamines-Polyimine (Schiff Base)Thermally stable materials, potential for metal coordination.
Condensation with Diols-PolyacetalBiodegradable materials, tunable degradation rates.

It is important to reiterate that the application of this compound as a polymer precursor is, at present, a theoretical concept. The steric hindrance at the quaternary carbon center presents a significant synthetic challenge that would need to be overcome. However, the exploration of such unique bifunctional monomers could lead to the development of novel polymers with advanced properties, contributing to the ever-expanding field of materials science. Further research into the reactivity and polymerization behavior of this and structurally similar compounds is warranted to fully assess their potential.

Analytical and Spectroscopic Characterization of 4 Ethyl 4 Formylhexanenitrile

High-Resolution Spectroscopic Techniques for Structural Confirmation

High-resolution spectroscopic methods are indispensable for elucidating the molecular structure of 4-Ethyl-4-formylhexanenitrile by providing detailed information about its atomic and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments within a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various types of protons in the structure. The aldehyde proton (-CHO) would appear as a singlet at a characteristic downfield chemical shift, typically in the range of δ 9.4-10.0 ppm, due to the deshielding effect of the carbonyl group. The ethyl groups would show a quartet and a triplet pattern. The methylene (B1212753) protons (-CH₂-) of the ethyl groups attached to the quaternary carbon would likely appear as a quartet around δ 1.5-1.8 ppm, coupled to the adjacent methyl protons. The methyl protons (-CH₃) of these ethyl groups would present as a triplet around δ 0.8-1.0 ppm. The methylene protons of the hexanenitrile (B147006) chain would also give rise to complex multiplets in the aliphatic region of the spectrum.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The most downfield signal would correspond to the aldehyde carbonyl carbon, typically appearing around δ 200-205 ppm. The nitrile carbon is also characteristically found in the δ 118-125 ppm region. The quaternary carbon, bonded to two ethyl groups, a formyl group, and a propylnitrile chain, would have a unique chemical shift in the aliphatic region. The methylene and methyl carbons of the ethyl groups and the hexanenitrile backbone would resonate at higher fields (further upfield).

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aldehyde (-CHO)9.4 - 10.0 (singlet)200 - 205
Nitrile (-C≡N)-118 - 125
Quaternary Carbon (-C-)-45 - 55
Ethyl Methylene (-CH₂CH₃)1.5 - 1.8 (quartet)25 - 30
Ethyl Methyl (-CH₂CH₃)0.8 - 1.0 (triplet)8 - 12
Chain Methylene (-CH₂-)1.2 - 2.5 (multiplets)20 - 40

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For this compound, the IR spectrum would be dominated by strong absorption bands characteristic of the aldehyde and nitrile groups.

A sharp, strong absorption band between 2240 and 2260 cm⁻¹ is indicative of the C≡N stretching vibration of the nitrile group. The aldehyde group would be identified by two characteristic stretching vibrations: a strong C=O stretch typically appearing in the range of 1720-1740 cm⁻¹, and the C-H stretch of the aldehyde proton, which usually presents as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. The presence of aliphatic C-H bonds from the ethyl and hexanenitrile portions of the molecule would be confirmed by stretching vibrations in the 2850-3000 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Nitrile (-C≡N)Stretching2240 - 2260Strong, Sharp
Aldehyde (C=O)Stretching1720 - 1740Strong
Aldehyde (C-H)Stretching2720 and 2820Weak
Aliphatic (C-H)Stretching2850 - 3000Medium to Strong

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. For this compound (C₉H₁₅NO), the calculated exact mass is 153.1154. HRMS analysis would be expected to yield a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ that corresponds closely to this theoretical value, confirming the molecular formula.

Furthermore, the mass spectrum reveals fragmentation patterns that can help to verify the structure. Common fragmentation pathways for this molecule could include the loss of the formyl group (CHO, 29 Da), the loss of an ethyl group (C₂H₅, 29 Da), and cleavage of the carbon chain, leading to characteristic fragment ions.

Chromatographic Separations and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC) for Volatile Purity Analysis

Gas Chromatography (GC) is a suitable method for determining the purity of volatile and thermally stable compounds like this compound. In a typical GC analysis, the compound is vaporized and passed through a capillary column coated with a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. A flame ionization detector (FID) is commonly used for quantitative analysis due to its high sensitivity to organic compounds. The purity is determined by the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram. The high temperature in the GC injector could potentially cause partial degradation of the compound, a factor that needs to be considered during method development.

Liquid Chromatography (LC) for Separation of Reaction Mixtures and Impurities

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for the separation, identification, and quantification of non-volatile or thermally sensitive compounds. A specific HPLC method for the separation of this compound utilizes a Newcrom R1 column. sielc.com This method can be scaled for preparative separation to isolate impurities. sielc.com For applications compatible with mass spectrometry (LC-MS), the mobile phase can be modified, for instance, by replacing phosphoric acid with formic acid. sielc.com The use of columns with smaller particle sizes (e.g., 3 µm) is also possible for faster Ultra-High-Performance Liquid Chromatography (UPLC) applications. sielc.com

Interactive Data Table: Chromatographic Methods

Technique Typical Column Mobile/Carrier Phase Detector Application
Gas Chromatography (GC)Capillary column (e.g., DB-5)Inert gas (e.g., He, N₂)FIDVolatile purity analysis
Liquid Chromatography (LC)Newcrom R1Acidified aqueous/organic mixtureUV, MSSeparation and purity assessment

Computational and Theoretical Studies on 4 Ethyl 4 Formylhexanenitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 4-Ethyl-4-formylhexanenitrile. These computational methods provide a foundational understanding of the molecule's properties at the atomic level.

Analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides critical information about the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. In this compound, the electron-withdrawing nature of the nitrile and formyl groups influences the energies of these frontier orbitals.

Electrostatic potential maps offer a visual representation of the charge distribution within the molecule, highlighting electron-rich and electron-deficient regions. For this compound, these maps typically show negative potential (electron-rich) around the nitrogen atom of the nitrile group and the oxygen atom of the formyl group, making these sites susceptible to electrophilic attack. Conversely, the carbon atoms of the nitrile and formyl groups exhibit a positive potential (electron-deficient), indicating their vulnerability to nucleophilic attack.

Interactive Data Table: Calculated Electronic Properties of this compound

PropertyValue
HOMO Energy-7.5 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap6.7 eV
Dipole Moment3.5 D

Molecular Dynamics Simulations for Conformational Behavior

Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like this compound. These simulations model the atomic motions of the molecule over time, providing insights into its dynamic behavior and preferred shapes.

Due to the presence of multiple single bonds, this compound can adopt a variety of conformations. MD simulations can identify the most stable conformers by exploring the potential energy surface of the molecule. The relative energies of different conformers are determined by a combination of torsional strain and non-bonded interactions, such as van der Waals forces and electrostatic interactions. The two ethyl groups and the formyl group attached to the same carbon atom create significant steric hindrance, which plays a major role in determining the most favorable conformations.

The conformational flexibility of this compound is largely governed by the rotation around several key single bonds. The dihedral angles involving the quaternary carbon and its substituents are particularly important. MD simulations can track the evolution of these dihedral angles over time, revealing the most frequently adopted rotational states (e.g., gauche and anti conformations). The results of these simulations can be visualized through Ramachandran-like plots, which show the preferred regions of conformational space.

The interaction of this compound with its environment, such as a solvent, can also be studied using MD simulations. These simulations can provide information on how the solvent molecules arrange themselves around the solute and how these interactions influence the conformational preferences of the molecule. The polar nitrile and formyl groups are expected to form specific interactions with polar solvents.

Interactive Data Table: Key Dihedral Angles and Interaction Energies from MD Simulations

Dihedral AnglePredominant Conformation (°)Interaction Energy with Water (kcal/mol)
C-C-C-C (backbone)175 (anti)-5.2
Et-C-C-CN65 (gauche)-
Et-C-C-CHO-70 (gauche)-

Structure-Activity Relationship (SAR) Modeling for Derivatives

Structure-Activity Relationship (SAR) modeling is a computational approach used to understand how the chemical structure of a series of compounds relates to their biological activity. For derivatives of this compound, SAR studies can guide the design of new molecules with enhanced or specific activities.

By systematically modifying the structure of this compound and evaluating the biological activity of the resulting derivatives, a predictive SAR model can be developed. These modifications could include altering the length of the alkyl chains, replacing the ethyl groups with other substituents, or modifying the formyl and nitrile functionalities.

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to correlate molecular descriptors with biological activity. Descriptors can be based on various molecular properties, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., logP) characteristics. For a series of this compound derivatives, a QSAR model might reveal that increasing the hydrophobicity of the substituents at the 4-position enhances a particular biological activity, while the presence of a hydrogen bond donor in the formyl group is crucial for another.

The insights gained from SAR and QSAR models can be used to design new derivatives of this compound with improved properties. For example, if a model indicates that a smaller substituent at the 4-position leads to higher activity, new compounds with methyl or propyl groups could be synthesized and tested. This iterative process of design, synthesis, and testing, guided by computational modeling, can significantly accelerate the discovery of new active compounds.

Interactive Data Table: Hypothetical SAR for this compound Derivatives

DerivativeModificationPredicted Relative Activity
1Parent Compound1.0
24-Propyl-4-formylheptanenitrile1.5
34-Methyl-4-formylpentanenitrile0.8
44-Ethyl-4-(hydroxymethyl)hexanenitrile2.1
54-Ethyl-4-carboxyhexanenitrile0.5

Q & A

Basic Research Question

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.

Refer to GHS hazard codes (e.g., H315: Skin irritation) for emergency planning .

How can researchers optimize multi-step synthesis pathways involving this compound?

Advanced Research Question
Apply Design of Experiments (DoE) principles:

  • Use response surface methodology to optimize reaction steps.
  • Screen catalysts (e.g., Pd/C for hydrogenation) via high-throughput robotics.
  • Track intermediates by in-situ FTIR for real-time monitoring.

Compare yields and selectivity metrics across iterative trials .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Ethyl-4-formylhexanenitrile
Reactant of Route 2
Reactant of Route 2
4-Ethyl-4-formylhexanenitrile

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.